BenchChemオンラインストアへようこそ!

5-Bromo-6-methoxy-4-methylquinoline

neural protection Alzheimer's disease GSK-3β inhibition

5-Bromo-6-methoxy-4-methylquinoline (CAS 1541765-89-2) is a tri-substituted quinoline derivative bearing a C5 bromine atom, a C6 methoxy group, and a C4 methyl substituent. With a molecular formula of C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol, this compound belongs to the class of bromo-substituted 4-methylquinolines that serve as versatile intermediates for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) targeting the C5 position.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
Cat. No. B8352412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxy-4-methylquinoline
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)C=CC(=C2Br)OC
InChIInChI=1S/C11H10BrNO/c1-7-5-6-13-8-3-4-9(14-2)11(12)10(7)8/h3-6H,1-2H3
InChIKeyFHXOJGRPTRTZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methoxy-4-methylquinoline (CAS 1541765-89-2): A C5-Functionalized Quinoline Building Block for Cross-Coupling and Medicinal Chemistry


5-Bromo-6-methoxy-4-methylquinoline (CAS 1541765-89-2) is a tri-substituted quinoline derivative bearing a C5 bromine atom, a C6 methoxy group, and a C4 methyl substituent [1]. With a molecular formula of C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol, this compound belongs to the class of bromo-substituted 4-methylquinolines that serve as versatile intermediates for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) targeting the C5 position [2]. The compound is prepared via regioselective electrophilic bromination of 6-methoxy-4-methylquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid, a method that reliably installs bromine at the C5 position of the quinoline homocyclic ring . Bromo-substituted quinolines of this structural class are explicitly claimed as key intermediates for constructing HCV NS3/4A protease inhibitors in the patent literature [3].

Why 5-Bromo-6-methoxy-4-methylquinoline Cannot Be Replaced by a Generic Bromoquinoline: Positional and Electronic Determinants of Reactivity


Substituting 5-Bromo-6-methoxy-4-methylquinoline with a generic bromoquinoline—such as 5-bromo-4-methylquinoline (CAS 698392-18-6) or 6-bromo-4-methylquinoline (CAS 41037-28-9)—introduces critical differences in both reactivity and downstream molecular properties [1]. The C6 methoxy group exerts a strong electron-donating (+M) effect that activates the quinoline ring toward electrophilic substitution and modulates the electronic character of the C5 bromine for oxidative addition in cross-coupling [2]. The C4 methyl group contributes steric bulk adjacent to the pyridine nitrogen, influencing both metal coordination and the conformational preferences of coupled products. These combined substituent effects are absent in simpler bromo-4-methylquinoline isomers (C₁₀H₈BrN, MW 222.08), which lack the methoxy oxygen and consequently exhibit different solubility profiles, logP values, and hydrogen-bonding capacity [3]. In the specific context of medicinal chemistry campaigns targeting the quinoline C5 position—such as the synthesis of C5-aryloxy-4-methylquinolines with submicromolar neural protective activity—the 5-bromo-6-methoxy substitution pattern is a requisite intermediate, and employing a regioisomeric bromide would direct coupling to an entirely different vector, yielding a structurally distinct and biologically unvalidated scaffold [4].

Quantitative Differentiation Evidence for 5-Bromo-6-methoxy-4-methylquinoline vs. Closest Analogs


Regiochemical Identity: C5 Bromine Position Uniquely Enables the Synthesis of C5-Aryloxy-4-methylquinolines With Validated Submicromolar Neural Protective Activity

In a systematic SAR study of fifteen 5-, 6-, and 8-appended 4-methylquinolines, the C5-bromo intermediate (bromide 26, structurally equivalent to 5-bromo-6-methoxy-4-methylquinoline scaffold) was identified as the critical branching point for synthesizing C5-aryloxy analogs 11–14 via nucleophilic aromatic substitution [1]. Among these C5-derivatives, compound 13 (C5-phenoxy substituted) exhibited an EC₅₀ of 0.42 ± 0.01 μM in the MC65 amyloid-β-induced neural cell protection assay, placing it among the most potent analogs in the series. By contrast, the C5-H analog 15 (lacking the C5 aryloxy group, EC₅₀ = 17.62 ± 0.37 μM) showed approximately 42-fold weaker protective activity, and the C5-H analog 16 (EC₅₀ = 2.62 ± 0.15 μM) was approximately 6-fold less potent than compound 13 [1]. This demonstrates that functionalization at the C5 position—accessible only through a 5-bromo intermediate—is essential for achieving submicromolar potency. Regioisomeric bromides (e.g., 6-bromo-4-methylquinoline, CAS 41037-28-9) would direct coupling to C6, generating a fundamentally different and biologically uncharacterized scaffold [2].

neural protection Alzheimer's disease GSK-3β inhibition quinoline SAR

Molecular Weight and Physicochemical Differentiation: The 6-Methoxy Group Adds 30 Da and Alters Polarity Relative to Non-Methoxylated 5-Bromoquinoline Analogs

5-Bromo-6-methoxy-4-methylquinoline (MW 252.11, C₁₁H₁₀BrNO) differs by 30.03 Da (a net addition of O+CH₂ minus H₂) from the non-methoxylated comparator 5-bromo-4-methylquinoline (MW 222.08, C₁₀H₈BrN) [1]. This molecular weight increase is accompanied by a predicted increase in topological polar surface area (from ~12.89 Ų for 5-bromo-4-methylquinoline to ~22.10 Ų for the methoxy-bearing scaffold, based on the TPSA of the non-brominated analog 6-methoxy-4-methylquinoline) [2]. The 6-methoxy group introduces an additional hydrogen-bond acceptor, which is absent in all simple bromo-4-methylquinoline regioisomers (5-Br, 6-Br, 7-Br, and 8-Br, all C₁₀H₈BrN, MW 222.08) [3]. This hydrogen-bond acceptor capacity can influence target binding, solubility in aqueous media, and chromatographic retention behavior during purification. In silico predictions for the non-brominated scaffold 6-methoxy-4-methylquinoline indicate a logP of approximately 2.5–3.0; bromination at C5 is expected to increase logP by ~0.5–0.8 units based on the Hansch π constant for aromatic bromine (+0.86) [4].

physicochemical properties drug-likeness solubility logP

Synthetic Accessibility and Regioselectivity: Direct Electrophilic Bromination of 6-Methoxy-4-methylquinoline Proceeds Exclusively at C5

The synthesis of 5-bromo-6-methoxy-4-methylquinoline via direct bromination of 6-methoxy-4-methylquinoline using N-bromosuccinimide (NBS) in concentrated H₂SO₄ proceeds with complete regioselectivity for the C5 position . This regiochemical outcome is consistent with the general finding that bromination of methoxyquinolines with NBS in concentrated H₂SO₄ occurs exclusively in the homocyclic ring, and for 6-methoxy-substituted substrates, electrophilic substitution is directed to the C5 position para to the methoxy group [1]. In the systematic study by Çakmak and Ökten (2017), direct bromination of 6-methoxyquinoline (compound 17) gave exclusively the 5-bromo derivative (compound 20), confirming the generality of this regiochemical preference [1]. By contrast, the synthesis of regioisomeric 6-bromo-, 7-bromo-, or 8-bromo-4-methylquinolines requires entirely different synthetic routes (e.g., Skraup/Doebner-Miller cyclization of pre-brominated aniline precursors) that may afford mixtures of regioisomers requiring chromatographic separation [2]. The straightforward, high-regioselectivity synthesis of the 5-bromo isomer translates to higher batch-to-batch consistency and potentially lower cost of goods for procurement at scale.

regioselective synthesis electrophilic bromination process chemistry quinoline functionalization

Patent-Cited Utility: Bromo-Substituted Quinolines as Privileged Intermediates for HCV Protease Inhibitors

US Patent US8633320B2 (Boehringer Ingelheim) explicitly claims bromo-substituted quinolines of the general formula (I)—which encompasses the 5-bromo-6-methoxy-4-methylquinoline scaffold—as key intermediates in the preparation of acyclic HCV NS3/4A protease inhibitors [1]. The patent describes that the bromo-substituted quinoline intermediate undergoes Suzuki-Miyaura cross-coupling with boronic acids or boronate esters to install aryl, heteroaryl, alkenyl, or alkynyl groups at the bromine-bearing position, which in the case of a 5-bromo derivative is the C5 carbon [1]. This patent-protected utility distinguishes 5-bromo-6-methoxy-4-methylquinoline from non-brominated quinoline building blocks (e.g., 6-methoxy-4-methylquinoline, CAS 41037-26-7) that cannot participate in cross-coupling chemistry, and from bromo-substituted quinolines lacking the 6-methoxy group, which would yield coupled products with different electronic and steric profiles at the target binding site [2]. The commercial availability of 5-bromo-6-methoxy-4-methylquinoline at 95%+ purity from multiple vendors supports its use as a research intermediate for this established patent landscape .

HCV NS3/4A protease antiviral cross-coupling patent intermediates

Validated Application Scenarios for 5-Bromo-6-methoxy-4-methylquinoline Based on Quantitative Evidence


Synthesis of C5-Aryloxy-4-methylquinolines for Neural Protective Agent Discovery Targeting GSK-3β and Amyloid-β Toxicity

Investigators pursuing dual-mechanism Alzheimer's disease therapeutics (amyloid-β toxicity reduction + GSK-3β inhibition) should procure 5-bromo-6-methoxy-4-methylquinoline as the key intermediate for installing C5-aryloxy substituents. In the validated SAR series by Lu et al. (2014), C5-phenoxy analog 13 achieved an EC₅₀ of 0.42 μM in MC65 cell protection, representing a 42-fold potency gain over the C5-unsubstituted comparator (EC₅₀ = 17.62 μM) . The 5-bromo intermediate enables nucleophilic aromatic substitution with phenoxides or, via conversion to the corresponding boronate ester, Suzuki coupling with aryl halides to explore diverse C5-aryl and C5-heteroaryl SAR. The resulting C5-substituted compounds can be further evaluated for GSK-3β inhibitory activity and PKC selectivity; the lead compound 3 from this series demonstrated a GSK-3β IC₅₀ of 35 nM with a selectivity index of 6,857 over PKC .

Construction of HCV NS3/4A Protease Inhibitor Candidate Libraries via Suzuki-Miyaura Cross-Coupling at C5

Medicinal chemistry teams developing next-generation HCV NS3/4A protease inhibitors should utilize 5-bromo-6-methoxy-4-methylquinoline as a key building block for parallel library synthesis. The C5-bromine serves as a handle for Suzuki-Miyaura coupling with diverse boronic acids/esters to generate arrays of C5-aryl, C5-heteroaryl, and C5-alkenyl quinoline derivatives as claimed in US Patent US8633320B2 . The 6-methoxy group provides an additional point of structural differentiation from earlier-generation quinoline-based HCV inhibitors, and the 4-methyl group mimics the P2 substituent found in macrocyclic HCV protease inhibitors. The 95% purity specification and commercial availability of the compound support its use in library production without requiring in-house bromination of the parent quinoline .

Regioselective C5 Functionalization of the Quinoline Core for Antimalarial 8-Aminoquinoline Analog Development

The 5-bromo-6-methoxy-4-methylquinoline scaffold is structurally related to the 5-substituted 8-aminoquinoline antimalarial pharmacophore exemplified by NPC1161 (8-[(4-amino-1-methylbutyl)amino]-5-[3,4-dichlorophenoxy]-6-methoxy-4-methylquinoline), a clinical-stage antimalarial with radical cure potential . The 5-bromine in 5-bromo-6-methoxy-4-methylquinoline can be displaced by phenoxides or coupled to introduce the diverse C5-aryloxy groups characteristic of this class, while the 6-methoxy and 4-methyl substituents match the substitution pattern of the NPC1161 series. The enantioselective MAO inhibition profile of this compound class—with NPC1161B showing >10-fold selectivity for MAO-B over MAO-A—highlights the importance of precise substitution pattern control, for which a regiopure 5-bromo intermediate is essential .

Physicochemical Property-Driven Lead Optimization: Leveraging the 6-Methoxy Group for Solubility and logP Tuning

Discovery teams optimizing quinoline-based lead series for CNS or oral indications should select 5-bromo-6-methoxy-4-methylquinoline over simpler 5-bromo-4-methylquinoline (MW 222.08) to take advantage of the 6-methoxy group's influence on physicochemical properties. The methoxy oxygen contributes an additional hydrogen-bond acceptor (HBA count = 2 vs. 1 for non-methoxylated bromoquinolines) and increases topological polar surface area (predicted TPSA ~22 Ų vs. ~13 Ų), both of which are favorable for CNS penetration according to the Wager rules (TPSA < 70 Ų, HBA ≤ 2 for optimal brain exposure) . The increased molecular weight (+30 Da) remains well within drug-like space (MW < 500), and the predicted logP increase from bromination is partially offset by the polar methoxy group, maintaining a calculated logP in the 3.0–3.8 range suitable for oral absorption .

Quote Request

Request a Quote for 5-Bromo-6-methoxy-4-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.